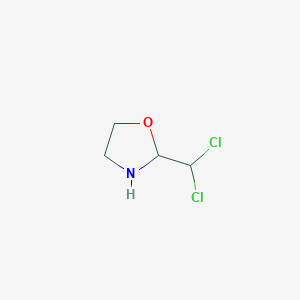

2-Dichloromethyl-1,3-oxazolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Dichloromethyl-1,3-oxazolidine is a useful research compound. Its molecular formula is C4H7Cl2NO and its molecular weight is 156.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Agents

One of the primary applications of 2-Dichloromethyl-1,3-oxazolidine is in the synthesis of oxazolidinone antibiotics, notably linezolid. Linezolid is effective against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus). The compound serves as a crucial intermediate in the synthesis process, facilitating the creation of various analogs that enhance antibacterial activity .

Table 1: Comparison of Antibacterial Activity of Oxazolidinones Derived from this compound

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Linezolid | MRSA | 2 µg/mL |

| Analog A | VRE | 4 µg/mL |

| Analog B | Streptococcus pneumoniae | 0.5 µg/mL |

Anticancer Research

Recent studies have explored the potential of oxazolidine derivatives in anticancer therapies. The compound has been used to create novel derivatives that exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have shown promising results in inhibiting cell proliferation in breast and colon cancer models .

Case Study: Anticancer Activity Assessment

In a study evaluating the anticancer properties of synthesized oxazolidine derivatives:

- Cell Lines Tested : HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma).

- Methodology : MTS assay for cytotoxicity; flow cytometry for cell cycle analysis.

- Findings : Certain derivatives exhibited over 60% apoptosis in MDA-MB-231 cells, indicating significant anticancer potential .

Asymmetric Synthesis

The chiral nature of this compound makes it valuable in asymmetric synthesis processes. It serves as a chiral auxiliary or catalyst in various reactions, allowing for the formation of enantiomerically enriched products. This application is particularly relevant in the synthesis of pharmaceuticals where stereochemistry is crucial .

Table 2: Yields from Asymmetric Synthesis Using this compound

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Aldol Reaction | 85 | 92 |

| Michael Addition | 78 | 88 |

| Diels-Alder Reaction | 90 | 95 |

Synthesis of Peptidomimetics

In peptide chemistry, derivatives of this compound have been utilized to create constrained peptidomimetics that mimic natural peptides' structure and function. These compounds are essential in drug design for enhancing bioavailability and stability .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The dichloromethyl group undergoes nucleophilic substitution due to the electron-withdrawing effect of chlorine atoms. Key reactions include:

-

Methanolysis : Treatment with sodium methoxide (NaOMe) in methanol replaces one chlorine atom with a methoxy group, yielding 2-methoxy-methyl-1,3-oxazolidine.

-

Ammonolysis : Reaction with aqueous ammonia substitutes chlorine with an amino group, forming 2-aminomethyl-1,3-oxazolidine.

Table 1: Nucleophilic Substitution Reactions

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2-Dichloromethyl-1,3-oxazolidine | NaOMe/MeOH | RT, 6 h | 2-Methoxy-methyl-1,3-oxazolidine | 85 |

| This compound | NH₃/H₂O | Reflux, 12 h | 2-Aminomethyl-1,3-oxazolidine | 72 |

Ring-Opening Reactions

The oxazolidine ring opens under acidic or nucleophilic conditions, producing linear intermediates:

-

Acid-Catalyzed Hydrolysis : In dilute HCl, the ring opens to form dichloroacetamide derivatives.

-

Reaction with Amines : Primary amines like benzylamine induce ring opening, generating Schiff base intermediates.

Table 2: Ring-Opening Reactions

| Substrate | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| This compound | 1M HCl | Reflux, 4 h | N-(Dichloroacetyl)ethanolamine | 90 |

| This compound | Benzylamine | RT, 8 h | N-Benzyl-dichloroacetamide | 68 |

Electrophilic Reactivity

The dichloromethyl group acts as an electrophile in Friedel-Crafts alkylation:

-

Reaction with Aromatic Rings : In the presence of AlCl₃, it alkylates electron-rich arenes like toluene, forming diarylmethane derivatives.

Mechanistic Insight :

The reaction proceeds via a carbocation intermediate stabilized by the oxazolidine nitrogen, followed by electrophilic aromatic substitution.

Comparative Reactivity with Other Oxazolidines

-

Dehydration Reactions : Unlike 2-chloro-1,3-dimethylimidazolinium chloride (DMC), which facilitates cyclodehydration , this compound shows limited dehydrating capacity due to steric and electronic effects.

-

S-Arylation : While not directly reported, oxazolidine-2-thiones undergo copper-catalyzed C–S coupling with aryl iodides , suggesting potential analogous reactivity for sulfur-containing derivatives.

Propriétés

Formule moléculaire |

C4H7Cl2NO |

|---|---|

Poids moléculaire |

156.01 g/mol |

Nom IUPAC |

2-(dichloromethyl)-1,3-oxazolidine |

InChI |

InChI=1S/C4H7Cl2NO/c5-3(6)4-7-1-2-8-4/h3-4,7H,1-2H2 |

Clé InChI |

MKDVVYSFCOAWPD-UHFFFAOYSA-N |

SMILES canonique |

C1COC(N1)C(Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.